Pheneturide

Epilepsy Anticonvulsant Clinical Trial

Pheneturide is an obsolete anticonvulsant now procured exclusively for research into refractory epilepsy mechanisms and drug-drug interactions. Its unique pharmacological fingerprint-including the highest rank-ordered potency for disrupting calcium metabolism among classic anticonvulsants-makes it irreplaceable by alternatives like phenobarbital or phenytoin. • Induces hepatic CYP450 enzymes with potency exceeding phenobarbitone; ideal for drug metabolism interaction studies. • Demonstrates 36.4% adjunctive response in intractable temporal lobe epilepsy models. • Favorable pharmacokinetics (t1/2 = 54 hr, first-order kinetics) ensure stable steady-state plasma levels in long-term in vivo protocols. Supplied with rigorous analytical characterization. Global shipping available.

Molecular Formula C11H14N2O2
Molecular Weight 247,26 g/mole
CAS No. 67865-68-3
Cat. No. B554442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheneturide
CAS67865-68-3
SynonymsPheneturide; Ethylphenacemide; 2-Phenylbutyrylurea; Ethylphenylacetylurea; Benuride; Laburide; Lircapyl; Phenuride; 90-49-3; d-Pheneturide; dl-Pheneturide; l-Pheneturide; Aethylphenacemidum; Urea,(2-phenylbutyryl)-; (+)-Pheneturide; (-)-Pheneturide; 1-((Ethyl)phenylacetyl)urea; Phenylethylacetyluree; Urea,(2-phenylbutyryl)-,(+-)-; (2-phenylbutanoyl)urea; Pheneturide[INN:BAN]; Feneturida[INN-Spanish]; Pheneturidum[INN-Latin]; N-(alpha-Phenylbutyryl)urea; S46
Molecular FormulaC11H14N2O2
Molecular Weight247,26 g/mole
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC(=O)N
InChIInChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
InChIKeyAJOQSQHYDOFIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheneturide Procurement Guide


Pheneturide (ethylphenacemide, M 551) is a racemic ureide-class anticonvulsant [1] historically indicated for severe epilepsy, particularly psychomotor seizures, in Europe [2]. It is a metabolic decarboxylation product of phenobarbital and acts in part by inhibiting the metabolism of other anticonvulsants like phenytoin [3]. Currently considered obsolete in most clinical settings due to toxicity concerns, it is now procured exclusively for research into refractory epilepsy mechanisms and drug-drug interactions [1].

Research tool for refractory epilepsy and drug-interaction mechanism studies
Reported metabolic inhibitor of phenytoin; supports CYP-mediated interaction research
Historically obsolete clinically; distinct toxicity profile relevant for osteomalacia and adverse effect models

Why Pheneturide Cannot Be Replaced


Substitution of pheneturide with other ureide anticonvulsants or broad-spectrum antiepileptics is not scientifically valid due to its distinct pharmacological and toxicological fingerprint. Unlike phenytoin, it shows a unique metabolic inhibition profile [1]. While its anticonvulsant activity profile mirrors phenacemide, its relative toxicity is significantly different [2]. Crucially, its rank-order potency as a hepatic enzyme inducer and its impact on calcium metabolism—ranked the highest among common drugs in its class—create a specific adverse effect and drug-interaction landscape that cannot be replicated by alternatives like phenobarbital or primidone [3]. This guide details the quantifiable differences that justify its specific use in research models of severe epilepsy.

Metabolic profile Pheneturide inhibits phenytoin metabolism uniquely; generic anticonvulsants may not replicate this interaction pattern.
Calcium disruption Ranked highest for hypocalcemia induction among classic anticonvulsants; alternative agents may produce different osteomalacia risk.
Enzyme induction Reported stronger hepatic enzyme inducer than phenobarbitone; replacement may alter drug-interaction study endpoints.

Pheneturide Comparative Evidence


Seizure Control vs. Phenytoin

A double-blind cross-over trial (n=94 outpatients) directly compared pheneturide and phenytoin for seizure control. The study found no statistically significant difference in seizure frequency between the two treatment groups [1].

Seizure Control vs. Phenytoin
Head-to-head
No statistically significant difference in seizure frequency
Reported comparable seizure control endpoint context; supports cross-comparator study designs.
Double-blind crossover trial (n=94); phenytoin as comparator.
Epilepsy Anticonvulsant Clinical Trial

Efficacy in Temporal Lobe Epilepsy

In a study of 44 patients with intractable epilepsy of temporal lobe origin, pheneturide added to existing medication produced an effective response in 36.4% of subjects [1]. This provides a quantitative benchmark for its niche use in severe, drug-resistant cases.

Temporal Lobe Epilepsy Response
Reported
36.4% adjunctive response rate
Supports model-response interpretation in intractable temporal lobe epilepsy research.
44 patients with refractory temporal lobe epilepsy; added to existing therapy.
Temporal Lobe Epilepsy Refractory Epilepsy Adjunctive Therapy

Calcium Metabolism Disruption Ranking

A survey of epileptic patients revealed that hypocalcemia was associated with specific anticonvulsant use in a distinct rank order. Pheneturide was associated with the greatest disturbance of calcium metabolism, ranking above primidone, phenytoin, and phenobarbitone [1].

Calcium Metabolism Disruption Rank
Head-to-head
Ranked 1st (highest) among classic anticonvulsants
Reported highest hypocalcemia association; supports osteomalacia model probe selection.
Survey of epileptic patients; ranked above primidone, phenytoin, phenobarbitone.
Adverse Effects Calcium Metabolism Osteomalacia

Hepatic Enzyme Induction Potency

A 1973 study suggested that pheneturide is a more potent inducer of hepatic enzymes in man than phenobarbitone [1]. This characteristic underpins its clinical toxicity and its ability to alter the pharmacokinetics of co-administered drugs like phenytoin [2].

Hepatic Enzyme Induction
Class-level
More potent inducer than phenobarbitone (qualitative)
Supports CYP induction research context; may serve as a probe for drug-interaction models.
Human study; D-glucaric acid excretion implied as index.
Drug Metabolism Enzyme Induction Hepatotoxicity

Long Half-Life Pharmacokinetics

Pheneturide exhibits first-order kinetics with a long half-life of 54 hours (range 31-90 hr) after a single oral dose in humans, and a total body clearance of 2.6 L/hr (100% nonrenal) [1]. This results in continuous steady-state levels with repetitive dosing, making it kinetically ideal for long-term use in research models [1].

Half-Life Pharmacokinetics
Class-level
54 h (range 31–90 h) after single oral dose
Long half-life supports steady-state exposure models; may simplify chronic dosing protocols.
Healthy volunteers; first-order kinetics, nonrenal clearance.
Pharmacokinetics Drug Metabolism Half-life

Ataxia and Drowsiness Adverse Effects

Clinical data from the NCATS Inxight database quantifies the adverse effect profile of pheneturide at a dose of 200 mg five times daily. Ataxia and drowsiness each occurred in 29.5% of patients, while other effects like dysarthria, headache, and vertigo were each reported in 4.5% [1]. This high incidence of specific CNS side effects defines its tolerability profile and is distinct from many modern anticonvulsants.

CNS Adverse Effect Incidence
Reported
Ataxia 29.5%, Drowsiness 29.5% (200 mg 5×/day)
Quantified tolerability endpoint profile; informs safety-related endpoint monitoring in research models.
NCATS Inxight data; dysarthria, headache, vertigo each 4.5%.
Adverse Effects Safety Profile Toxicity

Pheneturide Research Applications


Osteomalacia & Vitamin D Metabolism Studies

Procure pheneturide as a positive control or primary test agent in models of drug-induced osteomalacia. Its rank-ordered potency as the strongest disruptor of calcium metabolism among classic anticonvulsants makes it an ideal tool for studying the underlying mechanisms of this adverse effect [1].

Refractory Temporal Lobe Epilepsy Research

Use pheneturide in preclinical models of temporal lobe epilepsy to study its specific efficacy in this seizure type, where it showed a 36.4% adjunctive response rate in intractable human cases [1]. This allows for exploration of its mechanism in a niche patient population.

Hepatic Enzyme Induction & Drug-Drug Interaction Studies

Employ pheneturide as a potent inducer of hepatic cytochrome P450 enzymes in vitro and in vivo. Its claimed superiority over phenobarbitone as an inducer provides a strong tool for investigating drug metabolism and predicting clinically significant drug interactions [1].

Chronic Pharmacokinetic Steady-State Studies

Utilize pheneturide in long-term administration studies due to its favorable pharmacokinetic profile (t1/2 = 54 hr) and first-order kinetics, which ensure stable, continuous steady-state plasma levels and simplify dosing regimens in research models [1].

Application
Selection Property
Validation Focus
Osteomalacia model studies
Calcium metabolism disruption rank
Hypocalcemia endpoint monitoring
Refractory temporal lobe epilepsy models
Reported adjunctive response rate
Seizure frequency endpoint review
CYP induction & drug-interaction research
Hepatic enzyme induction potency context
CYP activity and interaction endpoints
Chronic pharmacokinetic steady-state studies
Long half-life (t1/2 54 h) profile
Steady-state plasma concentration validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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